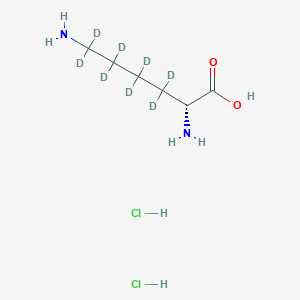

D-Lysine-d8 (dihydrochloride)

Description

Theoretical Underpinnings of Stable Isotope Tracers

The utility of stable isotope tracers is grounded in the principle that isotopes of an element, while differing in mass due to a varied number of neutrons, are chemically identical. caldic.com This means that a labeled molecule will generally behave in the same way as its unlabeled counterpart within a biological system. physiology.org Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the "light" (natural abundance) and "heavy" (isotope-labeled) forms of a molecule based on their mass difference. physiology.orgpnas.org This allows for precise quantification and tracking of metabolic flux, protein turnover, and other dynamic processes. nih.govcaldic.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a particularly versatile label in biochemical research. oup.com Deuterium labeling can be achieved by providing cells or organisms with deuterium oxide (D₂O), also known as heavy water, or by using a substrate specifically synthesized with deuterium atoms. nih.govmdpi.com When D₂O is used, the deuterium is incorporated into various biomolecules, including non-essential amino acids, during their natural biosynthesis through the exchange with hydrogen atoms in stable C-H bonds. mdpi.comnih.gov

The introduction of deuterium increases the mass of the molecule. For example, replacing eight hydrogen atoms with eight deuterium atoms in lysine (B10760008) creates D-Lysine-d8, a compound that is heavier than standard lysine. Mass spectrometry can then detect this mass shift, allowing researchers to differentiate between the newly synthesized, labeled molecules and the pre-existing, unlabeled pool. nih.gov This enables the precise measurement of synthesis and turnover rates of proteins, lipids, and other metabolites. mdpi.comnih.gov

Stable isotope tracers offer significant advantages over their radioactive counterparts (radioisotopes), which led to their widespread adoption in human and animal studies. oup.com

| Feature | Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N) | Radioactive Isotopes (e.g., ³H, ¹⁴C) |

| Safety | Non-radioactive and do not emit harmful radiation. Considered safe for use in all human populations, including children and pregnant women. news-medical.nettechnologynetworks.com | Emit ionizing radiation, posing health risks and requiring strict safety protocols and exposure limits. nih.govoup.com |

| Disposal | No special disposal procedures are required as they are naturally occurring and not hazardous. osf.io | Require specialized, regulated, and costly disposal procedures for radioactive waste. medchemexpress.com |

| Detection | Primarily detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR), which measure mass differences. physiology.org | Detected by their radioactive decay using methods like scintillation counting or autoradiography. physiology.org |

| Multiple Tracers | Several different stable isotopes can be used simultaneously in the same experiment to trace multiple pathways. researchgate.net | The use of multiple radioisotopes simultaneously is often limited by overlapping detection windows and cumulative radiation exposure. researchgate.net |

| Molecular Integrity | The label does not decay, ensuring the integrity of the labeled molecule throughout the experiment. technologynetworks.com | Radioactive decay alters the atom, destroying the labeled molecule. technologynetworks.com |

This interactive table summarizes the key advantages of stable isotopes compared to radioactive isotopes in biochemical research.

D-Lysine-d8 (dihydrochloride) as a Specialized Stable Isotope-Labeled Compound

D-Lysine-d8 (dihydrochloride) is a specific example of a stable isotope-labeled compound where eight hydrogen atoms on the carbon backbone of the D-isomer of lysine have been replaced with deuterium. medchemexpress.commedchemexpress.comsigmaaldrich.com This heavy labeling makes it an excellent internal standard for mass spectrometry-based quantification of lysine or as a tracer to study the specific pathways involving D-amino acids. medchemexpress.commedchemexpress.com

The use of isotopic tracers to study protein metabolism dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s and 1940s. oup.comannualreviews.orgphysiology.org Using amino acids labeled with the stable isotope ¹⁵N, they revolutionized biochemistry by demonstrating the dynamic state of body proteins—that they are continuously being synthesized and broken down. encyclopedia.comcambridge.org

In these early experiments, lysine yielded a unique and crucial finding. When ¹⁵N-labeled ammonium (B1175870) citrate (B86180) was fed to rats, the ¹⁵N isotope was incorporated into almost all amino acids isolated from tissue proteins, except for lysine. encyclopedia.com This indicated that, unlike other amino acids, the alpha-amino group of lysine does not participate in the rapid process of transamination. annualreviews.org This discovery established lysine as an indispensable (essential) amino acid whose carbon skeleton cannot be synthesized by the body and whose amino group, once removed, cannot be readily replaced. annualreviews.org

This foundational knowledge was later leveraged in the development of more sophisticated tracer techniques. In the 1970s, researchers used L-[¹⁵N]lysine and later L-[¹³C]leucine to make the first quantitative measurements of muscle protein synthesis in humans, laying the groundwork for decades of research into muscle metabolism in health and disease. nih.gov

Deuterium-labeled amino acids are valuable tools for a range of advanced biological studies. Their applications extend from quantifying protein turnover to probing enzyme mechanisms and serving as diagnostic tracers. technologynetworks.comosf.io

Key Research Applications of Deuterated Amino Acids:

| Application Area | Description | Research Findings |

| Metabolic Flux Analysis | Used to trace the incorporation of the label into newly synthesized proteins and other metabolites, allowing for the calculation of synthesis and turnover rates. nih.govtechnologynetworks.com | Deuterium from D₂O is incorporated into non-essential amino acids, enabling proteome-wide analysis of protein turnover kinetics in cell culture and in vivo. nih.gov |

| Proteomics (SILAC) | While less common than ¹³C or ¹⁵N, deuterated amino acids (e.g., d4-Lysine) can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. acs.org | Native SILAC (nSILAC) in prototrophic yeast has been developed using heavy lysine to achieve complete metabolic labeling for proteome analysis. acs.org |

| NMR Spectroscopy | Selective deuteration of amino acids simplifies complex NMR spectra of proteins by removing specific ¹H signals, which aids in protein structure determination. cambridge.org | Control over the site of deuteration (e.g., Cα or Cβ) is particularly important for improving resolution in protein NMR. cambridge.org |

| D-Amino Acid Research | Labeled D-amino acids are used to study the metabolic pathways and physiological roles of these once-overlooked molecules, which are now implicated in neurotransmission and disease. nih.govmdpi.com | D-amino acids like D-serine act as neurotransmitter co-agonists, and their levels are linked to conditions like schizophrenia. mdpi.comnih.gov Labeled D-amino acids can serve as tracers to study their metabolism by enzymes like D-amino acid oxidase (DAAO). frontiersin.orgfrontiersin.org |

| Pharmacokinetic Studies | Deuteration can alter the metabolic profile of a molecule, sometimes slowing its breakdown by enzymes. This "kinetic isotope effect" is studied using deuterated compounds. medchemexpress.commedchemexpress.com | The use of D-amino acids in antimicrobial peptides can make them resistant to breakdown by proteases, enhancing their stability. mdpi.comnih.gov |

| Internal Standards | Heavily labeled compounds like D-Lysine-d8 serve as ideal internal standards in mass spectrometry for the accurate quantification of their unlabeled counterparts in biological samples. medchemexpress.commedchemexpress.com | Deuterated amino acid mixtures are commercially available as standards for high-throughput metabolomic analysis by LC/MS. nih.gov |

This interactive table highlights the diverse and advanced applications of deuterium-labeled amino acids in modern biological research.

Specifically, D-Lysine-d8 (dihydrochloride) is employed in studies focused on the less-common D-amino acids. While L-amino acids are the building blocks of proteins, D-amino acids have distinct biological roles and are metabolized by specific enzymes such as D-amino acid oxidase (DAAO), which can act on D-lysine. frontiersin.org Therefore, D-Lysine-d8 can be used as a tracer to investigate the activity of DAAO and other pathways of D-lysine metabolism. frontiersin.orgfrontiersin.org It can also serve as a precise internal standard for quantifying endogenous D-lysine or as a non-metabolizable control in experiments focusing on L-lysine. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

(2R)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2,3D2,4D2;; |

InChI Key |

JBBURJFZIMRPCZ-SDYKFIRESA-N |

Isomeric SMILES |

[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies Leveraging D Lysine D8 Dihydrochloride

Mass Spectrometry-Based Quantitative Analysis

The precision and accuracy of quantitative analysis in complex biological matrices are paramount in fields ranging from metabolomics to proteomics. D-Lysine-d8 (dihydrochloride), a stable isotope-labeled (SIL) analogue of lysine (B10760008), serves as a critical tool in mass spectrometry (MS)-based methodologies to achieve reliable quantification. Its utility stems from its chemical near-identity to the endogenous analyte, differing only in isotopic composition. This property allows it to be distinguished by mass spectrometry while behaving similarly during sample preparation and analysis.

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample before processing. D-Lysine-d8 (dihydrochloride) is an ideal internal standard for the quantification of lysine and its metabolites. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, even with sample loss during preparation.

Matrix effects are a significant challenge in mass spectrometry, particularly in the analysis of complex biological samples like plasma and urine. These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification. myadlm.org The use of a stable isotope-labeled internal standard, such as D-Lysine-d8, is a widely accepted strategy to compensate for these matrix effects.

The underlying principle is that the SIL internal standard, being physicochemically almost identical to the analyte, will experience the same matrix effects. bris.ac.uk Both D-Lysine-d8 and the unlabeled lysine will co-elute during chromatographic separation and be subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. bris.ac.uk Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite variations in the matrix.

However, a phenomenon known as the deuterium (B1214612) isotope effect can sometimes lead to slight differences in retention times between the deuterated standard and the unlabeled analyte. This can result in differential matrix effects if the degree of ion suppression or enhancement changes rapidly during the elution profile. myadlm.org Despite this, the use of SIL internal standards provides a significant improvement in compensating for matrix effects compared to other calibration methods. nih.gov

The application of D-Lysine-d8 as an internal standard in isotope dilution mass spectrometry significantly enhances the accuracy and precision of analytical measurements. By correcting for both variability in sample preparation and matrix effects, it allows for reliable quantification of lysine and its incorporation into proteins. nih.gov This is particularly crucial in studies of protein turnover, metabolic flux analysis, and the quantification of post-translational modifications like lysine methylation. nih.govckisotopes.com

The use of SIL internal standards has been shown to yield superior quantitative performance compared to methods relying on a single internal standard. nih.gov For instance, in the quantification of protein-bound N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysine, a stable isotope dilution assay using a labeled standard demonstrated high recovery rates and a low detection limit. nih.gov

Table 1: Illustrative Comparison of Quantitative Performance with and without SIL Internal Standard

| Parameter | Method with D-Lysine-d8 Internal Standard | Method without Internal Standard |

|---|---|---|

| Accuracy (% Recovery) | 95-105% | 70-130% |

| Precision (%RSD) | <5% | >15% |

| Limit of Quantification | Low nmol/mg | Higher µmol/mg |

This table provides representative data illustrating the typical improvements seen when using a stable isotope-labeled internal standard like D-Lysine-d8.

Proper sample preparation and handling are critical for accurate quantification using D-Lysine-d8. For total lysine analysis, acid hydrolysis is often required to release lysine from proteins, though care must be taken to avoid degradation of the amino acid. creative-proteomics.com For the analysis of free lysine, direct analysis or enzymatic digestion may be more appropriate. creative-proteomics.com

When using D-Lysine-d8, it is essential to add the internal standard as early as possible in the sample preparation workflow to account for any losses during subsequent steps such as extraction, derivatization, and cleanup. The chemical purity of the D-Lysine-d8 standard is also a key factor, with a purity of 98% or higher being desirable. isotope.com For storage, it is recommended to keep the compound at room temperature, protected from light and moisture. isotope.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants

Liquid chromatography coupled with mass spectrometry (LC-MS) and its variants, such as tandem mass spectrometry (LC-MS/MS), are the primary analytical platforms for the quantification of small molecules like lysine from complex mixtures. nih.govresearchgate.net These techniques offer high sensitivity and selectivity, allowing for the accurate measurement of analytes at low concentrations. researchgate.net

In a typical LC-MS/MS workflow for lysine quantification, D-Lysine-d8 is used as an internal standard. The chromatographic step separates lysine from other sample components, and the mass spectrometer detects and quantifies both the endogenous lysine and the added D-Lysine-d8 based on their specific mass-to-charge ratios. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in the LC-MS system's performance.

The integration of D-Lysine-d8 with advanced analytical platforms like Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) further enhances quantitative capabilities. UPLC provides higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. rjsocmed.com The qTOF mass spectrometer offers high mass accuracy and resolution, which aids in the confident identification and quantification of analytes.

When developing a HILIC UPLC/qTOF MS method for quantifying N-ε-carboxymethyl-L-lysine (CML), the use of deuterated internal standards like d2-CML and d4-CML was investigated. rjsocmed.com This highlights the importance of stable isotope-labeled standards in developing robust and reliable UPLC-MS methods for lysine-containing compounds. The high sensitivity and resolving power of this setup, combined with the quantitative accuracy afforded by D-Lysine-d8, make it a powerful tool for metabolomics and proteomics research.

Development and Validation of High-Throughput LC-MS Methods

In the realm of quantitative bioanalysis, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its sensitivity and selectivity. biopharmaservices.com The development and validation of high-throughput LC-MS methods are critical in fields like drug discovery and metabolomics, where large numbers of samples must be analyzed efficiently and reliably. lu.senih.gov D-Lysine-d8 (dihydrochloride) plays a pivotal role in this process, primarily by serving as a stable isotope-labeled internal standard (SIL-IS).

The fundamental principle behind using a SIL-IS is to correct for variability throughout the analytical workflow. biopharmaservices.comresearchgate.net Sources of potential error include sample preparation inconsistencies, injection volume variations, and matrix effects—where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte. myadlm.orgnih.gov Because D-Lysine-d8 is chemically almost identical to its unlabeled counterpart, it co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer's source. scispace.com By adding a known concentration of D-Lysine-d8 to each sample at the beginning of the process, any loss or variation affecting the native analyte will also affect the SIL-IS. biopharmaservices.com The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities fluctuate. scispace.com

The use of deuterated standards like D-Lysine-d8 is particularly advantageous for compensating for matrix effects, which are a notorious challenge in LC-MS/MS assays. myadlm.orgnih.gov This approach significantly improves the accuracy and precision of quantification, making the method more robust and reliable. scispace.comlcms.cz Validation protocols for high-throughput methods rigorously assess parameters such as linearity, precision, accuracy, and stability, with the performance of the SIL-IS being a key factor in meeting the stringent requirements for clinical and research applications. nih.govcncb.ac.cn

Below is a table summarizing typical validation parameters assessed in an LC-MS/MS method for an analyte using a deuterated internal standard.

| Validation Parameter | Description | Typical Acceptance Criteria | Role of Deuterated Standard |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | Ensures consistent analyte/IS ratio across the calibration range. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at LLOQ). | Corrects for systematic errors during sample processing. nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Minimizes the impact of random variations in the analytical process. scispace.com |

| Matrix Effect | The alteration of analyte response due to co-eluting substances from the sample matrix. | IS-normalized matrix factor should be consistent across different lots of matrix. | Compensates for ionization suppression or enhancement. nih.govlcms.cz |

| Recovery | The efficiency of the extraction procedure for the analyte from the sample matrix. | Should be consistent, precise, and reproducible. | Tracks the analyte during extraction, correcting for losses. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, amino acids like lysine are polar, non-volatile, and thermally labile, necessitating a chemical derivatization step to make them suitable for GC-MS analysis. nih.gov This process converts the polar functional groups into less polar, more volatile moieties.

D-Lysine-d8 (dihydrochloride) is employed in GC-MS primarily as an internal standard in stable-isotope dilution assays. nih.govsigmaaldrich.com A common derivatization strategy involves a two-step process: esterification followed by acylation. mdpi.com For instance, lysine can be converted to its methyl ester using methanol (B129727) and then to its pentafluoropropionyl (PFP) derivative. nih.govnih.gov When using D-Lysine-d8 as an internal standard, it undergoes the exact same derivatization reactions as the unlabeled lysine in the sample. nih.gov This parallel reaction chemistry is crucial, as it ensures that any variations in derivatization yield affect both the analyte and the standard equally, preserving the accuracy of the final quantitative result.

The resulting derivatized compounds are then separated by gas chromatography based on their volatility and interaction with the column's stationary phase, and subsequently detected by the mass spectrometer. The mass difference between the derivatized D-Lysine-d8 and the derivatized native lysine allows for their distinct detection and quantification by monitoring their specific mass fragments (Selected-Ion Monitoring, SIM). nih.gov This approach provides high-throughput, precise, and accurate measurements of amino acids in complex biological samples like plasma and urine. nih.govmdpi.com

The table below outlines a typical two-step derivatization process for lysine analysis by GC-MS.

| Step | Reagent | Purpose | Result for Lysine | Result for D-Lysine-d8 IS |

| 1. Esterification | 2 M HCl in Methanol (CH₃OH) | Converts carboxylic acid groups to methyl esters, increasing volatility. nih.gov | L-Lysine dimethyl ester | D-Lysine-d8 dimethyl ester |

| 2. Acylation | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | Converts amine and hydroxyl groups to PFP amides/esters, further increasing volatility and improving chromatographic properties. nih.govmdpi.com | Di-PFP derivative of L-Lysine dimethyl ester | Di-PFP derivative of D-Lysine-d8 dimethyl ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about molecular structure, dynamics, and concentration in solution. emerypharma.com The use of deuterium-labeled compounds, including D-Lysine-d8, has profoundly expanded the capabilities of NMR, particularly in the study of complex biomolecules. youtube.com

Contribution to Biomolecular Structure and Dynamics Research

In the study of large proteins and other biomolecules by ¹H NMR, a major challenge is spectral overlap, where signals from numerous protons resonate at similar frequencies, leading to crowded and uninterpretable spectra. cambridge.org Deuterium labeling, or deuteration, is a powerful strategy to overcome this limitation. Replacing non-exchangeable protons (¹H) with deuterium (²H) in a molecule like lysine simplifies the ¹H NMR spectrum because deuterium is effectively "invisible" in standard ¹H NMR experiments. youtube.comnih.gov

By incorporating D-Lysine-d8 into a protein, the signals from the lysine side chains are removed from the ¹H spectrum, reducing crowding and allowing for clearer observation of the remaining proton signals. nih.gov This selective labeling enables researchers to probe specific regions of a protein, aiding in the complete assignment of resonances, which is the first step in determining protein structure and studying its dynamics. nih.gov

Furthermore, deuterium labeling is crucial for studying the dynamics of protein side chains. acs.org NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions on various timescales. By selectively labeling amino acids like lysine with deuterium, researchers can measure deuterium relaxation rates, which provide detailed insights into the flexibility and movement of specific side chains within the protein's hydrophobic core or on its surface. acs.org This information is vital for understanding protein function, folding, and interaction with other molecules. nih.gov

Utility in Compound Identity Confirmation and Quantification

Beyond structural biology, D-Lysine-d8 serves as a valuable tool for confirming compound identity and for precise quantification using a technique known as quantitative NMR (qNMR). emerypharma.comfujifilm.com In identity confirmation, the NMR spectrum of an unknown sample can be compared to that of a reference standard. The unique properties of deuterium, which has a nuclear spin of 1 and a distinct resonance frequency, mean that a deuterated compound like D-Lysine-d8 will have a completely different NMR signature compared to its non-deuterated form. youtube.com This makes it an excellent reference material for verifying the presence and structure of deuterated compounds.

qNMR is a primary analytical method that allows for the determination of the concentration or purity of a substance. mestrelab.comaist.go.jp The key principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com By co-dissolving a sample of unknown concentration with a known mass of a high-purity internal standard, such as D-Lysine-d8, the concentration of the analyte can be accurately calculated by comparing the integral of one of its signals to the integral of a signal from the standard. nanalysis.com

Applications in Quantitative Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a widely used and robust metabolic labeling strategy in quantitative proteomics. nih.govspringernature.com The method relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during translation. nih.govresearchgate.net D-Lysine-d8 (dihydrochloride), along with heavy isotopes of arginine, is a commonly used amino acid in SILAC experiments. This is because trypsin, the enzyme most frequently used to digest proteins into smaller peptides for mass spectrometry analysis, cleaves at the C-terminus of lysine (B10760008) and arginine residues, ensuring that most tryptic peptides will contain a single labeled amino acid. nih.gov

Principles of Protein Differential Expression Analysis via SILAC

The fundamental principle of SILAC is to create cell populations that are isotopically distinct but otherwise identical. One population of cells is cultured in a medium containing the natural, "light" amino acids (e.g., L-Lysine), while another population is grown in a medium where the natural amino acid is replaced by its heavy isotopic counterpart, such as D-Lysine-d8 (dihydrochloride). springernature.com Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. springernature.com

After the labeling period, the cell populations can be subjected to different experimental treatments. Subsequently, the "light" and "heavy" cell populations are mixed, typically in a 1:1 ratio, at the earliest possible stage, often during cell lysis. nih.govresearchgate.net This early mixing minimizes quantitative errors that can be introduced by separate sample processing. nih.gov The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry.

In the mass spectrometer, a peptide containing the "light" lysine will appear at a specific mass-to-charge (m/z) ratio. The corresponding peptide from the "heavy" population, containing D-Lysine-d8, will have a predictable mass shift. The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. springernature.com

Table 1: Principles of SILAC for Differential Protein Expression

| Step | Description |

|---|---|

| Labeling | Two cell populations are grown in media containing either "light" (natural) or "heavy" (e.g., D-Lysine-d8) amino acids. |

| Perturbation | The cell populations are subjected to different experimental conditions or stimuli. |

| Mixing | The "light" and "heavy" cell populations are combined in a 1:1 ratio. |

| Processing | The combined protein lysate is digested into peptides. |

| Analysis | Peptides are analyzed by mass spectrometry to detect "light" and "heavy" peptide pairs. |

| Quantification | The ratio of the signal intensities of the "heavy" to "light" peptide pairs reflects the relative protein abundance. |

Quantitative Comparison of Protein Abundance in Response to Perturbations

SILAC, utilizing D-Lysine-d8, is a powerful technique for accurately quantifying changes in protein abundance in response to various stimuli or perturbations, such as drug treatment or genetic modification. mtoz-biolabs.com By comparing the proteomes of treated ("heavy" labeled) versus untreated ("light" labeled) cells, researchers can identify proteins that are up- or down-regulated.

For instance, a study investigating the cellular response to a particular drug could grow one set of cells in a medium with light lysine and another in a medium with D-Lysine-d8. The "heavy" cells would be exposed to the drug, while the "light" cells would serve as the control. After mixing the cell lysates and analyzing the peptides by mass spectrometry, a ratio of heavy to light signal intensity greater than 1 would indicate an upregulation of that protein in response to the drug, while a ratio less than 1 would signify downregulation.

Table 2: Example of SILAC Data for Protein Abundance Changes

| Protein | Peptide Sequence | Light Intensity | Heavy Intensity (D-Lysine-d8) | H/L Ratio | Interpretation |

|---|---|---|---|---|---|

| Protein A | ...K... | 100,000 | 300,000 | 3.0 | Upregulated |

| Protein B | ...K... | 150,000 | 150,000 | 1.0 | No Change |

Investigation of Protein Interactions and Post-Translational Modifications

SILAC is also highly effective for studying protein-protein interactions and post-translational modifications (PTMs). nih.govnih.gov In a typical protein interaction experiment, a "heavy" labeled cell lysate containing a tagged "bait" protein is mixed with a "light" labeled control lysate. An affinity purification step is then performed to isolate the bait protein and its interaction partners. Non-specific binding proteins will be present in both the light and heavy samples in a 1:1 ratio, whereas true interaction partners will be significantly enriched in the heavy sample. nih.gov

For the analysis of PTMs, such as phosphorylation or ubiquitination, SILAC can be combined with enrichment strategies for modified peptides. This allows for the quantification of changes in the modification status of proteins in response to a stimulus. For example, by comparing the ratios of heavy to light phosphopeptides, researchers can determine how a particular treatment affects signaling pathways. Lysine residues themselves are subject to numerous PTMs, including ubiquitination and acetylation, which play crucial roles in protein degradation and gene expression. nih.gov

Dynamic Proteomics: Unraveling Protein Turnover and Regulation

Dynamic proteomics aims to understand the rates of protein synthesis and degradation, collectively known as protein turnover. nih.govliverpool.ac.uk D-Lysine-d8 is a key tool in these studies, allowing for the temporal tracking of protein populations. Dynamic SILAC (dSILAC) is a variation of the classic SILAC method that is specifically designed to measure protein turnover. nih.gov

Measurement of Global and Specific Protein Synthesis Rates

To measure protein synthesis rates, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing D-Lysine-d8. nih.gov Samples are collected at various time points after the switch. As new proteins are synthesized, they will incorporate the heavy lysine. By measuring the ratio of heavy to light peptides for each protein over time, the rate of synthesis can be calculated. nih.govliverpool.ac.uk This approach can be used to determine the synthesis rates of individual proteins or to assess global changes in protein synthesis in response to different conditions.

Table 3: Hypothetical Data for Protein Synthesis Rate Measurement

| Time (hours) | Protein X H/L Ratio | Protein Y H/L Ratio |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 2 | 0.2 | 0.5 |

| 4 | 0.4 | 0.8 |

In this example, Protein Y is synthesized at a faster rate than Protein X.

Analysis of Protein Degradation Pathways and Kinetics

Similarly, to measure protein degradation, cells are first fully labeled with "heavy" D-Lysine-d8 and then switched to a "light" medium. The rate of disappearance of the heavy-labeled proteins is then monitored over time. This "pulse-chase" approach allows for the determination of the degradation rate or half-life of specific proteins. nih.gov

Understanding protein degradation is crucial, as it is a key regulatory mechanism in the cell, eliminating damaged or misfolded proteins and controlling the levels of regulatory proteins. creative-biostructure.comnih.gov The two main pathways for protein degradation are the ubiquitin-proteasome system and autophagy. creative-biostructure.comazolifesciences.com By using D-Lysine-d8 to track protein turnover, researchers can investigate how these pathways are affected by disease or therapeutic interventions. For example, a study might find that a particular drug stabilizes a tumor suppressor protein by reducing its degradation rate.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Lysine-d8 (dihydrochloride) |

| L-Lysine |

| Arginine |

Roles of Ubiquitin-Proteasome System (UPS) and Lysosomal Pathways

Cells primarily utilize two major pathways for protein degradation to maintain protein homeostasis: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. thermofisher.comnih.gov Quantitative proteomics using heavy lysine isotopes is instrumental in dissecting the specific roles and substrates of each pathway.

The Ubiquitin-Proteasome System (UPS) is the principal mechanism for the degradation of most intracellular, short-lived, and misfolded proteins. thermofisher.com This process involves tagging substrate proteins with a chain of ubiquitin molecules, which acts as a signal for degradation by the 26S proteasome complex. acs.org The most common ubiquitin chain linkage, through lysine-48 (K48) of ubiquitin itself, is the canonical signal for proteolysis by the proteasome. acs.orgnih.gov

SILAC-based proteomics can identify UPS substrates on a global scale. In a typical experiment, "heavy" and "light" cell populations are compared, where one is treated with a proteasome inhibitor (e.g., MG132 or bortezomib). acs.orgnih.gov Proteins that show an increased heavy-to-light ratio upon inhibition are identified as substrates of the UPS, as their degradation has been blocked. acs.org This approach allows for the creation of extensive inventories of proteins regulated by ubiquitination and proteasomal degradation. nih.govmtoz-biolabs.com

The Lysosomal Pathway degrades long-lived proteins, protein aggregates, and entire organelles through a process called autophagy. nih.gov It is also responsible for breaking down extracellular proteins taken up by endocytosis. nih.gov Certain types of ubiquitin chains, particularly those linked through lysine-63 (K63), can signal for proteins to be trafficked to the lysosome for degradation rather than the proteasome. embopress.orgresearchgate.net By inhibiting lysosomal function (e.g., with chloroquine), researchers can use quantitative proteomics to identify proteins that accumulate, thereby mapping the "lysosomal degradome". nih.gov Recent quantitative studies have helped reveal the selectivity of autophagy receptors in recognizing and targeting damaged lysosomes for turnover, a process termed lysophagy. elifesciences.org

The table below summarizes key distinctions and research findings related to these two pathways, often elucidated through quantitative proteomic techniques.

| Feature | Ubiquitin-Proteasome System (UPS) | Lysosomal Pathway |

| Primary Substrates | Short-lived, misfolded, regulatory proteins | Long-lived proteins, aggregates, organelles, extracellular proteins |

| Degradation Machinery | 26S Proteasome | Acid hydrolases within the lysosome |

| Primary Ubiquitin Signal | K48-linked polyubiquitin (B1169507) chains | K63-linked polyubiquitin chains, monoubiquitination |

| Inhibitors Used in Research | MG132, Bortezomib | Chloroquine, Bafilomycin A1 |

| Example Research Finding | Identification of thousands of ubiquitinated proteins that accumulate upon proteasome inhibition, confirming their status as UPS substrates. acs.org | Discovery that K63-linked ubiquitination is required for the endolysosomal degradation of specific cell surface molecules. embopress.org |

Modeling of Protein Turnover Dynamics in Biological Systems

Beyond static comparisons of protein abundance, D-Lysine-d8 is essential for studying proteome dynamics—the synthesis and degradation rates of proteins, collectively known as protein turnover. This is achieved through a technique called dynamic SILAC or pulsed SILAC (pSILAC). nih.govnih.gov In a pSILAC experiment, cells initially grown in a "light" medium are switched to a "heavy" medium containing D-Lysine-d8. Samples are then collected at multiple time points. mdpi.com

Mass spectrometry is used to measure the ratio of heavy (newly synthesized) to light (pre-existing) forms of peptides for thousands of proteins over time. mdpi.com The rate at which the heavy-to-light ratio increases is a direct reflection of the protein's turnover rate. researchgate.net This experimental data is then fitted to mathematical models to calculate specific kinetic parameters, such as the degradation rate constant (k) and the protein half-life (t½). nih.govacs.org

Simple kinetic models often assume first-order kinetics, where the rate of degradation is proportional to the protein's concentration. The fraction of newly synthesized protein (f) at a given time (t) can be modeled with the following exponential equation:

f = 1 - e-kt

Where k is the degradation rate constant. The half-life is then calculated as:

t½ = ln(2) / k

More sophisticated approaches use multi-compartment models and ordinary differential equations (ODEs) to account for factors like the recycling of amino acids from degraded proteins, which can affect the labeling process, especially in multicellular organisms. nih.govnih.govacs.org Software packages have been developed to implement these complex models, enabling more accurate determination of protein half-lives from pSILAC data. nih.gov

These studies provide a global view of the dynamic nature of the proteome. For instance, research has shown that proteins within the same functional pathway or complex often exhibit similar turnover rates, highlighting the coordinated regulation of cellular machinery. The table below presents illustrative data on the half-lives of different classes of proteins as determined by dynamic SILAC experiments.

| Protein Class | Representative Proteins | Typical Half-Life Range | Functional Implication |

| Regulatory Proteins | Cyclins, Transcription Factors | Minutes to a few hours | Rapid turnover allows for quick responses to cellular signals. |

| Metabolic Enzymes | Glycolytic enzymes | Many hours to a few days | Moderate stability reflects continuous metabolic activity. |

| Structural Proteins | Cytoskeletal proteins (e.g., Actin) | Several days | High stability provides structural integrity to the cell. |

| Proteasome Subunits | PSMA1, PSMD2 | Long | The degradation machinery itself is highly stable. |

By applying dynamic SILAC and sophisticated modeling, researchers can understand how disease states or drug treatments affect not just protein levels, but the underlying synthesis and degradation processes that control them. nih.gov

Applications in Metabolomics and Metabolic Flux Analysis Mfa

Tracing Metabolic Pathways of Amino Acids

Stable isotope tracers like D-Lysine-d8 are instrumental in mapping the intricate network of biochemical reactions that constitute amino acid metabolism. When D-Lysine-d8 is introduced into a biological system, its deuterium (B1214612) atoms act as a signal, allowing researchers to follow the lysine (B10760008) backbone as it is processed and transformed by cellular enzymes.

D-Lysine-d8 is particularly valuable for elucidating the specific biosynthetic and catabolic (breakdown) pathways of lysine. While L-lysine is the common proteinogenic form, D-lysine plays significant roles in certain organisms and tissues.

Biosynthesis: In some bacteria, D-lysine is a component of the peptidoglycan cell wall. For instance, in the hyperthermophilic bacterium Thermotoga maritima, D-lysine is synthesized from L-lysine by an enzyme called lysine racemase. nih.gov A tracer study using D-Lysine-d8 could be designed to quantify the rate of D-lysine incorporation into the cell wall, providing a direct measure of the activity of this biosynthetic pathway under different growth conditions.

Catabolism: The breakdown of lysine is highly diverse across different species. nih.gov In mammals, the primary route for L-lysine degradation is the saccharopine pathway, which is most active in the liver. mdpi.com However, an alternative route, the pipecolate pathway, is predominant in the brain and can metabolize D-lysine. nih.gov This pathway involves the oxidative deamination of D-lysine by the enzyme D-amino acid oxidase (DAAO) to form an intermediate that is eventually converted to L-pipecolate. nih.gov By administering D-Lysine-d8 and tracking the appearance of labeled L-pipecolate and subsequent metabolites, researchers can precisely map the flow and activity of this brain-specific catabolic route.

In bacteria like Pseudomonas putida, D-lysine is catabolized via a distinct pathway that also involves the formation of L-pipecolate as a key intermediate. nih.gov Stable isotope tracing with D-Lysine-d8 would enable scientists to unravel the specific enzymatic steps and regulatory controls of this microbial degradation pathway. nih.govresearchgate.net

Table 1: Key Enzymes in D-Lysine Metabolic Routes

| Metabolic Route | Key Enzyme | Organism/Tissue Example | Potential Tracer Application with D-Lysine-d8 |

| Biosynthesis | Lysine Racemase | Thermotoga maritima | Quantifying D-lysine incorporation into peptidoglycan. nih.gov |

| Catabolism | D-Amino Acid Oxidase (DAAO) | Mammalian Brain | Measuring flux through the pipecolate pathway. nih.gov |

| Catabolism | D-lysine dehydrogenase | Pseudomonas putida | Elucidating steps in microbial D-lysine degradation. |

Tracing studies with D-Lysine-d8 are not limited to lysine-specific pathways. The deuterium labels can be tracked as they are transferred to other molecules, providing a window into broader intermediary metabolism and nutrient cycling. As lysine is broken down, its carbon and hydrogen atoms can be incorporated into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique that moves beyond qualitative pathway tracing to provide quantitative measurements of the rates (fluxes) of metabolic reactions. researchgate.net Isotope-assisted MFA (iMFA) uses data from tracer experiments with compounds like D-Lysine-d8 to calculate the flow of metabolites through virtually every reaction in a metabolic network. nih.gov

The core principle of iMFA is to introduce a stable isotope-labeled substrate, such as D-Lysine-d8, into a biological system at a metabolic steady state. nih.gov The tracer is taken up by the cells and enters metabolic pathways. As it is converted into various downstream products, the distribution of the deuterium label among these products is determined by the relative rates of the different enzymatic reactions.

After a period of incubation, metabolites are extracted and their mass isotopomer distributions (the relative abundances of molecules with different numbers of isotopic labels) are measured using mass spectrometry. nih.gov This experimental data is then fed into a computational model of the cell's metabolic network. The model simulates the flow of the isotope tracer through the network and calculates the theoretical mass isotopomer distributions for a given set of reaction rates (fluxes). By iteratively adjusting the flux values to find the best fit between the simulated and experimentally measured distributions, the model can determine the most likely set of intracellular fluxes. youtube.com

Using D-Lysine-d8 as a tracer, MFA can quantify the distribution of fluxes around key metabolic branch points. For instance, it can determine what fraction of the cellular lysine pool is directed towards protein synthesis versus catabolism. In organisms with multiple lysine degradation pathways, such as Phaeobacter inhibens, this approach can precisely quantify the relative activity of each parallel route. nih.gov

This quantitative data is crucial for understanding how cells allocate resources and regulate their metabolism. Visualizing these flux distributions on metabolic maps provides an intuitive understanding of cellular physiology, highlighting the most active and inactive pathways under specific conditions. researchgate.net

A major application of MFA with tracers like D-Lysine-d8 is to compare metabolic states across different conditions. This allows researchers to understand how cells adapt their metabolism in response to genetic modifications, disease states, or changes in their environment. nih.gov

For example, researchers could compare the lysine metabolic fluxes in a cancer cell line versus its healthy counterpart to identify metabolic vulnerabilities that could be targeted for therapy. nih.gov Another study might compare the metabolic flux distribution in a lysine-producing bacterium like Corynebacterium glutamicum when grown on different sugar sources, such as glucose versus sucrose, to optimize industrial production processes. nih.gov Such comparative studies provide critical insights into metabolic regulation and are essential for applications in biotechnology and medicine. mdpi.com

Table 2: Applications of Comparative Metabolic Flux Analysis

| Comparison Category | Example Biological Models | Research Goal |

| Disease vs. Healthy | Cancer cells vs. normal tissue | Identify metabolic reprogramming and potential drug targets. nih.gov |

| Genetic Variants | Wild-type organism vs. gene-knockout mutant | Understand the function of specific genes in metabolism. |

| Environmental Conditions | Bacteria grown on glucose vs. fructose | Optimize substrate use for industrial biotechnology. nih.gov |

| Different Tissues | Liver vs. Brain | Characterize organ-specific metabolic functions. researchgate.net |

Contribution to Biomarker Discovery Research in Experimental Models

The use of stable isotope-labeled compounds, such as D-Lysine-d8, allows researchers to trace the metabolic fate of these molecules in vivo. By introducing a "heavy" version of a natural metabolite, scientists can track its conversion into other molecules, providing a dynamic view of metabolic pathways. This approach is particularly powerful in identifying subtle changes in metabolism that may be indicative of a disease state.

Identification of Metabolite Alterations in Pre-Clinical Investigations

In pre-clinical research, animal models are often used to study the progression of diseases and to test the efficacy of potential therapies. Metabolomics studies in these models, enhanced by the use of stable isotope tracers like D-Lysine-d8, can reveal significant alterations in metabolite concentrations that correlate with the disease phenotype.

While specific, detailed studies utilizing D-Lysine-d8 (dihydrochloride) for the identification of small molecule metabolite alterations in preclinical models are still emerging in publicly available literature, the principles of its application are well-established. For instance, deuterated lysines have been successfully employed in proteomic studies to differentiate cellular contributions in co-culture systems. In one such study, heavy-labeled [²H₈]D-lysine was used to achieve differential labeling of individual cell types, allowing for the determination of relative protein expression levels in each cell population. nih.gov This demonstrates the feasibility and effectiveness of using deuterated lysine isotopes to trace molecular fates within a biological system.

The application of this principle to metabolomics involves administering D-Lysine-d8 to a preclinical model and subsequently analyzing tissues and biofluids using mass spectrometry. The deuterium atoms on the D-Lysine-d8 act as a tag, allowing researchers to distinguish metabolites derived from the tracer from the endogenous pool.

Hypothetical Application in a Preclinical Cancer Model:

To illustrate the potential of this technique, consider a hypothetical preclinical study investigating metabolic alterations in a mouse model of cancer.

Experimental Design: A cohort of mice bearing tumors would be administered D-Lysine-d8 (dihydrochloride). A control group of healthy mice would receive the same treatment. After a defined period, tissue samples (tumor and healthy adjacent tissue) and biofluids (plasma, urine) would be collected.

Metabolite Extraction and Analysis: Metabolites would be extracted from the collected samples and analyzed using high-resolution mass spectrometry. The mass spectrometer would be programmed to specifically detect deuterated metabolites, i.e., those containing the d8-label from the administered D-Lysine.

Potential Findings and Biomarker Identification: By comparing the labeled metabolite profiles of the tumor-bearing mice to the control group, researchers could identify significant differences. For example, an increase in the abundance of a particular deuterated downstream metabolite in the tumor tissue or plasma of the cancer model could indicate an upregulated metabolic pathway in the cancer cells.

Illustrative Data Table:

The following interactive table represents hypothetical data from such a study, showcasing how D-Lysine-d8 could be used to identify potential biomarkers.

| Metabolite | Control Group (Relative Abundance of d8-labeled metabolite) | Cancer Model Group (Relative Abundance of d8-labeled metabolite) | Fold Change | p-value | Potential Implication |

| d8-Pipecolic Acid | 1.0 ± 0.2 | 3.5 ± 0.6 | 3.5 | <0.01 | Upregulation of the pipecolic acid pathway of lysine degradation in cancer. |

| d8-Saccharopine | 1.0 ± 0.3 | 0.4 ± 0.1 | -2.5 | <0.05 | Downregulation of the saccharopine pathway of lysine degradation in cancer. |

| d8-α-Aminoadipic acid | 1.0 ± 0.1 | 2.8 ± 0.4 | 2.8 | <0.01 | Increased flux through lysine degradation pathways leading to this intermediate. |

Interpretation of Hypothetical Findings:

In this hypothetical scenario, the significant increase in d8-Pipecolic Acid and d8-α-Aminoadipic acid, coupled with a decrease in d8-Saccharopine in the cancer model, would suggest a metabolic reprogramming of lysine degradation in the tumor. These altered metabolites could then be investigated further as potential biomarkers for cancer detection or as targets for therapeutic intervention. Studies have shown that alterations in lysine degradation pathways are associated with various diseases. nih.govresearchgate.net

The ability of D-Lysine-d8 to trace these specific metabolic shifts provides a more nuanced understanding of disease-related metabolic reprogramming than traditional, non-traced metabolomics approaches. As research in this area continues, the use of D-Lysine-d8 (dihydrochloride) is expected to play an increasingly important role in the discovery of novel biomarkers and the elucidation of disease mechanisms in a wide range of preclinical models.

Advanced Research Applications and Methodological Considerations

Integration of D-Lysine-d8 (dihydrochloride) Tracers in Multi-Omics Studies

The use of stable isotope tracers, such as D-Lysine-d8 (dihydrochloride), is a powerful technique for dissecting complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the metabolic fate of compounds through various cellular processes. metwarebio.comwikipedia.org The integration of these tracers into multi-omics workflows, which simultaneously analyze different layers of biological information like the proteome and metabolome, provides a more holistic understanding of cellular dynamics. nih.gov

In a typical multi-omics study using D-Lysine-d8, the labeled amino acid is introduced into a biological system, such as a cell culture or an organism. As the cells metabolize the D-Lysine-d8, the deuterium-labeled lysine (B10760008) is incorporated into newly synthesized proteins and participates in various metabolic pathways. creative-proteomics.com By applying techniques like mass spectrometry, scientists can distinguish between molecules containing the "heavy" deuterium-labeled lysine and their "light," unlabeled counterparts. nih.govmdpi.com

This approach allows for the simultaneous measurement of:

Proteomics: The rate of protein synthesis and degradation (protein turnover) can be quantified by measuring the rate of incorporation of D-Lysine-d8 into the proteome. This is a key application of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). metwarebio.comnih.gov

Metabolomics: The flux through metabolic pathways involving lysine can be traced. nih.gov By tracking the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can map metabolic networks and identify regulatory points. nih.gov

This integrated analysis provides a dynamic view of cellular function that is not achievable with single-omics approaches. For instance, a study on quinoa sprouts used a multi-omics approach combining proteomics, transcriptomics, and metabolomics to understand the molecular mechanisms behind lysine accumulation. nih.gov Such studies can reveal how changes in gene expression (transcriptome) translate into changes in protein levels (proteome) and how these, in turn, affect metabolic activity (metabolome). mdpi.com The ability to link protein dynamics directly with metabolic fluxes using a single tracer like D-Lysine-d8 is a significant advantage in systems biology. creative-proteomics.com

Table 1: Multi-Omics Data Integration with D-Lysine-d8 Tracers

| Omics Layer | Key Information Gained | Analytical Technique | Example Application |

|---|---|---|---|

| Proteomics | Protein synthesis, degradation, and turnover rates. nih.gov | Mass Spectrometry (e.g., LC-MS/MS) | Measuring how a drug affects the turnover of specific proteins. |

| Metabolomics | Metabolic flux, pathway activity, and fate of lysine. wikipedia.orgnih.gov | Mass Spectrometry (e.g., GC-MS, LC-MS) | Tracing lysine degradation pathways in a disease model. |

| Transcriptomics | (Indirectly) Correlating gene expression with protein/metabolite dynamics. nih.gov | RNA-Sequencing | Linking the upregulation of a metabolic enzyme's gene to increased flux through its pathway. |

Challenges and Future Directions in Isotopic Labeling Research

Despite their power, isotopic labeling techniques face ongoing challenges that drive the development of new methodologies and applications.

The field of isotopic labeling is continuously evolving beyond traditional methods. While foundational techniques like SILAC are robust for quantifying proteomic changes, they are not always suitable for complex systems like co-cultures of different cell types, as all cells will incorporate the labeled amino acids. nih.govnih.gov

A significant challenge is achieving cell-type-specific labeling. Recent innovations have addressed this by engineering cells to express specific enzymes that allow them to utilize an isotopic tracer that other cells cannot. For example, researchers have developed a cell-specific labeling method using D-lysine. nih.gov In this system, one cell population is engineered to express a lysine racemase, an enzyme that can convert D-lysine into L-lysine, which can then be used for protein synthesis. nih.gov The other cell population, lacking this enzyme, cannot use the supplied D-Lysine-d8 tracer. This allows for the specific labeling and analysis of the proteome of only the engineered cells within a mixed co-culture, enabling the study of cell-cell communication with high precision. nih.gov

Other novel strategies focus on improving the multiplexing capacity (the number of samples that can be compared in a single experiment) and expanding the toolkit of labeled compounds to probe different metabolic pathways. nih.gov This includes creating new isotopically labeled precursors and developing advanced mass spectrometry techniques to handle the increased spectral complexity of multiplexed samples. nih.govualberta.ca

Table 2: Comparison of Isotopic Labeling Strategies

| Feature | Traditional SILAC | Enzyme-Mediated D-Lysine Labeling |

|---|---|---|

| Principle | Metabolic incorporation of heavy L-arginine/L-lysine. nih.gov | Cell-specific enzymatic conversion of D-lysine to L-lysine. nih.gov |

| Cell Specificity | Low (all cells incorporate the label). nih.gov | High (only enzyme-expressing cells are labeled). nih.gov |

| Primary Use Case | Comparing proteomes of distinct cell populations grown separately. | Studying the proteome of one cell type within a direct co-culture. nih.gov |

| Tracer | 13C or 15N labeled L-lysine/L-arginine. | Deuterium-labeled D-lysine. |

The application of D-Lysine-d8 is expanding beyond basic cell culture to more complex biological systems and research questions. D-amino acids, including D-lysine, are known to exist and play roles in various organisms, from bacteria to humans. researchgate.net While L-lysine is the canonical amino acid used in protein synthesis, the presence of D-amino acids points to unique metabolic pathways and functions that can be explored with isotopic tracers.

In neuroscience, D-amino acids are of particular interest. While D-lysine itself is considered relatively inactive in the brain, derivatives of it are being developed as potential therapeutics, such as non-opioid analgesics. nih.gov Using D-Lysine-d8 can help elucidate the metabolic pathways of D-amino acids in the central nervous system and understand the pharmacokinetics of these novel drug candidates.

Further applications include:

Microbiology: Studying the synthesis and function of D-amino acids in bacterial cell walls and their role in biofilm formation. researchgate.net

Cancer Research: Investigating alterations in amino acid metabolism, a hallmark of many cancers, by tracing the uptake and utilization of D-Lysine-d8 in tumor cells versus healthy cells.

Biomaterials: Polymers of D-lysine (Poly-D-Lysine) are widely used as coatings for cell culture plates to promote cell adhesion. D-Lysine-d8 could potentially be used to study the stability and interactions of these coatings in long-term cultures.

The expansion into these diverse systems allows researchers to ask more specific questions about the role of D-amino acid metabolism in health and disease.

The data generated from isotopic tracer experiments are inherently complex. A single experiment can produce vast datasets of mass spectra that require sophisticated computational tools for accurate interpretation. nih.gov A primary challenge is to accurately extract the intensities of different isotopologs (molecules that differ only in their isotopic composition) from the raw data and correct for the natural abundance of stable isotopes. nih.govmdpi.com

Computational modeling is essential to translate these data into meaningful biological insights, such as metabolic flux rates. wikipedia.org This involves:

Data Processing: Specialized software is used to identify labeled compounds and quantify the distribution of the isotopic label across different atoms in the molecule.

Metabolic Flux Analysis (MFA): This computational framework uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of reactions throughout a metabolic network. wikipedia.org

Statistical Analysis and Visualization: Computational methods are crucial for identifying statistically significant changes between different experimental conditions and for visualizing complex data in an interpretable manner.

The development of more powerful computational algorithms and machine learning approaches is a key future direction. researchgate.net These tools are needed to handle the increasing complexity of multi-omics datasets and to build predictive models of cellular metabolism. researchgate.netlongdom.org As experimental techniques become more sensitive, the computational tools to analyze and interpret the resulting data must evolve in parallel to fully realize the potential of tracers like D-Lysine-d8. researchgate.net

Table 3: Computational Workflow for D-Lysine-d8 Tracer Experiments

| Step | Description | Key Challenge |

|---|---|---|

| 1. Data Acquisition | Mass spectrometry analysis of samples to detect mass shifts from deuterium labeling. | Achieving high resolution and accuracy to distinguish isotopologs. nih.gov |

| 2. Isotopolog Extraction | Software identifies labeled peaks and quantifies the abundance of each isotopolog. | Correcting for natural isotope abundance and spectral noise. mdpi.com |

| 3. Metabolic Modeling | Isotope distribution data is input into a metabolic network model. | Creating accurate and comprehensive models of cellular metabolism. |

| 4. Flux Calculation | Algorithms calculate the reaction rates that best explain the observed labeling patterns. wikipedia.org | The complexity of large metabolic networks can make calculations computationally intensive. |

| 5. Biological Interpretation | Results are analyzed to understand the physiological state of the system. | Integrating flux data with other omics data (e.g., proteomics) for a systems-level view. nih.gov |

Q & A

Q. Q1. How can researchers optimize the synthesis and characterization of D-Lysine-d8 (dihydrochloride) for isotopic labeling studies?

Methodological Answer: Synthesis of D-Lysine-d8 (dihydrochloride) requires deuterium incorporation at eight specific hydrogen positions. Techniques such as deuterium exchange reactions under controlled pH and temperature are critical. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation via absence of proton signals at labeled positions .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic purity (>98%) using high-resolution MS .

- Elemental Analysis : Validate chloride content to confirm dihydrochloride stoichiometry .

Data Table Example:

| Parameter | Method | Expected Outcome |

|---|---|---|

| Deuterium Purity | MS (ESI+) | m/z 205.2 (base peak) |

| Chloride Content | Ion Chromatography | 2:1 Cl⁻:Lysine ratio |

Q. Q2. What are the primary applications of D-Lysine-d8 (dihydrochloride) in proteomics and metabolic flux analysis?

Methodological Answer: D-Lysine-d8 is used as an internal standard in:

- Quantitative Proteomics : Spike into lysine-rich protein digests for mass spectrometry-based quantification .

- Metabolic Tracing : Track lysine utilization in cell cultures via LC-MS/MS, monitoring deuterium retention in downstream metabolites (e.g., acetyl-CoA) .

Key Considerations: - Ensure isotopic purity >98% to avoid interference from natural abundance isotopes.

- Validate cell permeability using control experiments with non-deuterated lysine .

Advanced Research Questions

Q. Q3. How should researchers address isotopic interference when using D-Lysine-d8 (dihydrochloride) in complex biological matrices?

Methodological Answer: Isotopic interference can arise from:

- Natural Abundance Isotopes : Correct using mathematical deconvolution (e.g., isotope pattern analysis in MS software) .

- Metabolic Exchange : Use time-course experiments to assess deuterium loss in vivo, paired with kinetic modeling .

Experimental Design: - Include negative controls (unlabeled lysine) and blank matrices to baseline-correct signals.

- Apply high-resolution LC-MS/MS with a mass accuracy <2 ppm to distinguish D-Lysine-d8 from co-eluting isobars .

Q. Q4. What strategies mitigate batch-to-batch variability in deuterated lysine for longitudinal studies?

Methodological Answer:

- Batch Certification : Require suppliers to provide Certificates of Analysis (CoA) with NMR/MS validation .

- In-House Validation : Perform parallel assays (e.g., amino acid analysis) to confirm deuterium content and solubility across batches .

- Stability Testing : Store aliquots at -80°C and test for deuterium loss via MS after 6/12/24 months .

Q. Q5. How can D-Lysine-d8 (dihydrochloride) be applied to study lysine-specific post-translational modifications (PTMs) in histone demethylation?

Methodological Answer:

- LSD1 Inhibition Assays : Co-administer D-Lysine-d8 with LSD1 inhibitors (e.g., Bomedemstat) to track demethylation kinetics via H3K4me2/me3 levels using ChIP-seq or immunoblotting .

- Isotope Tracing : Monitor deuterium retention in methylated histones using LC-MS/MS with collision-induced dissociation (CID) .

Data Interpretation: - Normalize deuterium incorporation to total histone content.

- Use ANOVA to compare methylation levels across treatment groups .

Methodological & Reproducibility Considerations

Q. Q6. What analytical validations are required to ensure reproducibility in deuterated lysine studies?

Methodological Answer:

- Linearity & Sensitivity : Establish calibration curves (1–1000 nM) for D-Lysine-d8 in relevant matrices (e.g., serum, cell lysate) .

- Inter-Day Precision : Perform triplicate analyses across three days; accept CV <15% .

- Recovery Rates : Spike pre- and post-extraction samples to assess matrix effects .

Q. Q7. How should conflicting data on lysine deuterium retention in metabolic studies be resolved?

Methodological Answer: Contradictions may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.